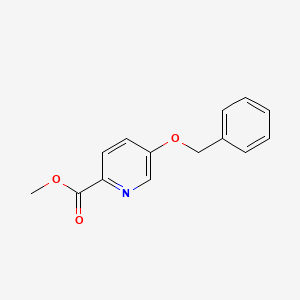![molecular formula C19H12N4 B8716843 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 394220-30-5](/img/structure/B8716843.png)
3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile
Descripción general
Descripción
3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a selective inhibitor of discoidin domain receptor 1 (DDR1), which is a promising target for cancer therapy . The unique structure of this compound allows it to interact specifically with DDR1, making it a valuable candidate for further research and development.
Métodos De Preparación
The synthesis of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile typically involves multicomponent condensation reactions. One effective method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile involves its selective inhibition of DDR1. This compound binds to the active site of DDR1, preventing its activation and subsequent signaling pathways that promote cancer cell growth and metastasis . The molecular targets include the kinase domain of DDR1, and the pathways involved are primarily related to cell adhesion and migration.
Comparación Con Compuestos Similares
3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds also exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.
Imidazo[1,2-a]pyrrolo[3,4-e]pyridine derivatives:
The uniqueness of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile lies in its high selectivity for DDR1 and its potential as a cancer therapeutic agent .
Propiedades
Número CAS |
394220-30-5 |
|---|---|
Fórmula molecular |
C19H12N4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
2-(3-imidazo[1,2-a]pyrazin-3-ylphenyl)benzonitrile |
InChI |
InChI=1S/C19H12N4/c20-11-16-4-1-2-7-17(16)14-5-3-6-15(10-14)18-12-22-19-13-21-8-9-23(18)19/h1-10,12-13H |
Clave InChI |
IGBFCOTZWBZBDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C3=CN=C4N3C=CN=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE](/img/structure/B8716790.png)




![5-(1-phenyltetrazol-5-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B8716823.png)


![Spiro[3,1-benzoxazine-4,1'-cyclobutan]-2(1H)-one](/img/structure/B8716851.png)




